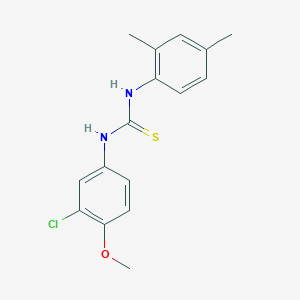
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to two aromatic rings, one of which is substituted with a chlorine and a methoxy group, while the other is substituted with two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea can be synthesized through the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification of the product is achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the chlorine atom.
科学研究应用
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.
相似化合物的比较
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)urea
Comparison: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is unique due to the presence of both chlorine and methoxy groups on one aromatic ring and two methyl groups on the other. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
890587-33-4 |
|---|---|
分子式 |
C16H17ClN2OS |
分子量 |
320.8 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-4-6-14(11(2)8-10)19-16(21)18-12-5-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H2,18,19,21) |
InChI 键 |
SNVYZSJWAFZHPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















